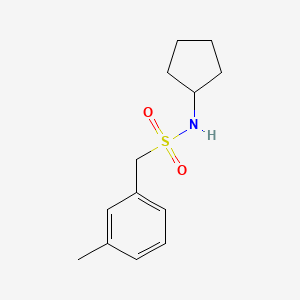

N-环戊基-1-(3-甲基苯基)甲磺酰胺

描述

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide belongs to a class of compounds known for their versatile chemical properties and applications in organic synthesis and potential pharmacological activities. Methanesulfonamide derivatives are investigated for their structural characteristics and reactivity due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves the reaction of halophenyl methanesulfonamides with different reagents. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position in one step (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, such as N-(3,4-Dimethylphenyl)methanesulfonamide, shows the conformation of the N—H bond is anti to the meta-methyl group, indicating the significance of the spatial arrangement for its biological activity. The amide hydrogen atoms are positioned to potentially interact with receptor molecules (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamide derivatives demonstrate their reactivity and potential for creating complex molecules. For instance, [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group allows for the synthesis and transformation of cyclic sulfoximines, showcasing the synthetic versatility of methanesulfonamide groups (Ye et al., 2014).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives can be deduced from their molecular structures and interactions. For example, the analysis of N-(2,3-Dichlorophenyl)methanesulfonamide reveals how the N—H bond conformation affects the molecule's hydrogen bonding and overall stability, influencing its physical state and solubility (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives are significantly influenced by their structural elements. The presence of the methanesulfonamide group affects the electron distribution within the molecule, impacting its reactivity, acidity, and potential interactions with biological targets. Studies on N-(3,4-Dichlorophenyl)methanesulfonamide illustrate the role of substituents in determining the compound's chemical behavior, including its ability to form dimers through hydrogen bonding (Gowda et al., 2007).

科学研究应用

分子构象和振动跃迁

N-环戊基-1-(3-甲基苯基)甲磺酰胺及其变体已使用密度泛函理论 (DFT) 进行研究,以研究分子构象、NMR 化学位移和振动跃迁。这种量子化学分析详细了解了这些化合物的结构动力学和电子性质,这对于了解它们在各种化学环境中的行为至关重要。这项研究强调了理论模型在预测复杂有机分子的物理和化学性质方面的重要性,有助于设计具有所需功能的新化合物 (Karabacak, Cinar, & Kurt, 2010)。

脂质过氧化中的分析应用

在分析化学中,N-环戊基-1-(3-甲基苯基)甲磺酰胺衍生物的反应性已被用于开发脂质过氧化比色分析。该应用展示了该化合物在检测和量化氧化应激的生物标志物方面的效用,为生物医学研究和诊断提供了一个有价值的工具。该方法涉及特定条件下的显色反应,可以测量丙二醛 (MDA) 和 4-羟基烯醛,这是生物样品中脂质过氧化作用的关键指标 (Gerard-Monnier 等,1998)。

结构表征和对环氧合酶-2 的惰性

N-环戊基-1-(3-甲基苯基)甲磺酰胺类似物的结构表征提供了对其生物活性特性的见解。例如,尼美舒利 (一种环氧合酶-2 的选择性抑制剂) 的类似物 FJ6 的结构分析有助于理解为什么某些衍生物对环氧合酶-2 无活性。这项研究强调了结构研究在药物开发中的重要性,指导分子结构的修改以达到所需的治疗效果 (Michaux 等,2001)。

轻松获得双环磺酰胺

N-环戊基-1-(3-甲基苯基)甲磺酰胺的化学性质扩展到双环磺酰胺的合成,展示了该化合物在有机合成中的多功能性。这项工作导致了获得复杂分子结构的新合成途径的发展,为药用化学和药物发现工作做出了贡献。该合成涉及策略性官能化和环化步骤,展示了该化合物作为多种有机分子的构建模块的潜力 (Rassadin 等,2009)。

属性

IUPAC Name |

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-11-5-4-6-12(9-11)10-17(15,16)14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWSZSQFHPVQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4630553.png)

![N-benzyl-4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4630555.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4630564.png)

![N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4630579.png)

![2-[4-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4630583.png)

![methyl 7-cyclopropyl-3-(3-methylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4630591.png)

![5-[3-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4630594.png)

![7-(1-adamantyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630602.png)

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

![1-[(2,4-dimethoxyphenyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)-2-propanol ethanedioate (salt)](/img/structure/B4630611.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)

![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)